molecular formula C15H15F2NO2S2 B2714344 2,5-difluoro-N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide CAS No. 2034331-65-0

2,5-difluoro-N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide

Cat. No. B2714344
CAS RN: 2034331-65-0
M. Wt: 343.41
InChI Key: PQXLFFGSHMZPCO-UHFFFAOYSA-N
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Description

2,5-difluoro-N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide, also known as DFB, is a chemical compound that has been extensively studied in scientific research. It is a sulfonamide-based small molecule that has demonstrated potential in various applications, including as an inhibitor of certain enzymes and as a tool for studying protein-protein interactions.

Scientific Research Applications

Synthesis and Medicinal Applications

  • Cyclooxygenase Inhibition : A study highlighted the synthesis of 1,5-diarylpyrazoles with substituted benzenesulfonamide moiety, demonstrating its potential as a pharmacophore. These compounds were evaluated for their inhibitory activities against cyclooxygenase enzymes, indicating their relevance in developing anti-inflammatory agents. This research provides a basis for the medicinal applications of benzenesulfonamide derivatives in treating inflammation through selective inhibition of cyclooxygenase-2 (COX-2) (M. Pal et al., 2003).

  • Antioxidant, Anticancer, and Anti-HCV Activities : Novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides were synthesized and shown to possess antioxidant, anticancer, and anti-HCV properties. This study underscores the therapeutic potential of benzenesulfonamide derivatives across various diseases, highlighting their multi-targeted approach in drug discovery (Ş. Küçükgüzel et al., 2013).

Organic Synthesis and Chemical Properties

  • Glycosidic Linkage Formation : The use of 1-benzenesulfinyl piperidine/trifluoromethanesulfonic anhydride in the conversion of thioglycosides to glycosyl triflates demonstrates the utility of benzenesulfonamide derivatives in facilitating complex organic transformations. This application is crucial for the synthesis of glycosides, an important class of compounds in various biochemical processes (D. Crich & M. Smith, 2001).

  • Fluorinated Building Blocks for Liquid Crystal Synthesis : The synthesis and stability of 2-(1,1-difluoroalkyl) thiophenes and related 1,1-difluoroalkyl benzenes explore the creation of fluorinated building blocks for liquid crystal synthesis. This research indicates the significance of fluorinated benzenesulfonamide derivatives in developing advanced materials with potential applications in electronic displays and other technologies (A. Kiryanov et al., 2001).

Biochemistry and Enzyme Inhibition

  • Carbonic Anhydrase Inhibition : Several studies have explored the inhibitory effects of benzenesulfonamide derivatives on carbonic anhydrase, an enzyme critical for various physiological functions. These inhibitors have shown potential in treating conditions like glaucoma, edema, and certain neurological disorders by modulating the activity of carbonic anhydrase isozymes (A. Casini et al., 2002).

properties

IUPAC Name

2,5-difluoro-N-(1-thiophen-2-ylcyclopentyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2NO2S2/c16-11-5-6-12(17)13(10-11)22(19,20)18-15(7-1-2-8-15)14-4-3-9-21-14/h3-6,9-10,18H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXLFFGSHMZPCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)NS(=O)(=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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